molecular formula C5H4N2 B12581410 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene CAS No. 591245-22-6

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene

Cat. No.: B12581410
CAS No.: 591245-22-6
M. Wt: 92.10 g/mol
InChI Key: RNKYVNHKJCBCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a highly strained bicyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the 2 and 7 positions. The high strain in its structure makes it a fascinating subject for studies related to chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene typically involves the photolysis of phenyldiazomethane in cryogenic matrices . This method produces phenylcarbene, which then rearranges to form the desired bicyclic compound. The reaction conditions are crucial, as the compound is highly unstable and requires low temperatures to be isolated and characterized.

Industrial Production Methods

Due to its instability, this compound is not typically produced on an industrial scale. Most of the research and synthesis are conducted in controlled laboratory environments where the conditions can be precisely managed.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Intramolecular Reactions
The compound has been utilized in intramolecular reactions, particularly in the Buchner reaction. The unique reactivity of the diazo group within this bicyclic structure allows for the formation of complex polycyclic compounds through cyclopropanation reactions. Studies have shown that the use of dirhodium catalysts significantly enhances the efficiency and selectivity of these reactions, leading to higher yields of functionalized products .

Rearrangement and Isomerization
The compound can undergo rearrangements that facilitate the formation of various isomers. For instance, the equilibrium between bicyclo[4.1.0]hepta-2,4-diene and cyclo-hepta-1,3,5-triene has been extensively studied to understand the dynamics and stereoelectronic effects influencing nitrogen inversion and product selectivity during these transformations .

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the synthesis of derivatives from 2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene for their potential anticancer properties. Compounds synthesized from this bicyclic framework have shown promising results against various cancer cell lines, including human colon carcinoma and breast adenocarcinoma. The half-maximal inhibitory concentrations (IC50) of these compounds indicate significant selectivity and potency compared to standard chemotherapy agents like doxorubicin .

Material Science

Polymer Chemistry
The unique structural features of this compound make it a candidate for developing new polymer materials with specific mechanical and thermal properties. Research into its polymerization behavior could lead to innovative materials that exhibit enhanced durability and functionality.

Computational Studies

Molecular Modeling and Simulations
Computational chemistry plays a crucial role in understanding the behavior of this compound in various chemical environments. Density functional theory (DFT) calculations have been employed to predict reaction pathways and transition states associated with its transformations. These insights are vital for optimizing synthetic routes and improving yields in practical applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Organic SynthesisIntramolecular Buchner reactionEnhanced yields using dirhodium catalysts
Medicinal ChemistryAnticancer compound synthesisSignificant activity against cancer cell lines
Material ScienceDevelopment of new polymersPotential for enhanced mechanical properties
Computational StudiesMolecular modeling and reaction pathway predictionsInsights into reaction dynamics and selectivity

Mechanism of Action

The primary mechanism by which 2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene exerts its effects is through heavy-atom tunneling. This process involves the rearrangement of the compound to form cyclohepta-1,2,4,6-tetraene . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s highly strained structure and the resulting reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is unique due to its high strain and the presence of nitrogen atoms in the bicyclic structure. This combination results in distinctive reactivity patterns, particularly in rearrangement reactions involving heavy-atom tunneling .

Biological Activity

2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique bicyclic framework that contributes to its reactivity and biological properties. The compound is characterized by the following properties:

PropertyValue
CAS Number 591245-22-6
Molecular Formula C₇H₈N₂
Molecular Weight 136.15 g/mol
IUPAC Name This compound

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against tumor cells.
  • Target Interaction : Its structure allows for interactions with specific molecular targets such as enzymes and receptors involved in various signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential biochemical pathways.

Anticancer Activity

Research has indicated that compounds structurally related to this compound possess significant anticancer properties. For instance:

  • A study demonstrated that diazenes derived from similar bicyclic structures exhibited cytotoxic effects on various cancer cell lines including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells .
  • The compound's mechanism was linked to necrotic cell death rather than apoptosis in certain cases, indicating a distinct mode of action compared to other anticancer drugs.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It showed promising results against several bacterial strains in vitro, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a comparative study of various diazenecarboxamides, compounds similar to this compound were found to have variable cytotoxicity profiles against different tumor cell lines. The study utilized MTT assays to quantify cell viability post-treatment and identified structure-activity relationships that could inform future drug design .
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the incorporation of specific substituents influenced the biological activity significantly. For example, modifications in the nitrogen atoms' position within the bicyclic system altered the reactivity towards cellular targets .
  • Synergistic Effects : Some studies have explored the potential for synergistic effects when combining this compound with established chemotherapeutic agents like cisplatin and doxorubicin. These combinations were shown to enhance overall cytotoxicity against resistant cancer cell lines .

Properties

CAS No.

591245-22-6

Molecular Formula

C5H4N2

Molecular Weight

92.10 g/mol

IUPAC Name

2,7-diazabicyclo[4.1.0]hepta-2,4,6-triene

InChI

InChI=1S/C5H4N2/c1-2-4-5(7-4)6-3-1/h1-3,5H

InChI Key

RNKYVNHKJCBCRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.